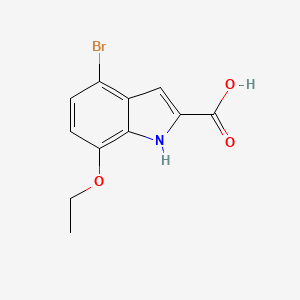

4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

説明

BenchChem offers high-quality 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-7-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-16-9-4-3-7(12)6-5-8(11(14)15)13-10(6)9/h3-5,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFKYKKVANMBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 4-Bromo-7-ethoxy-1H-indole-2-carboxylic Acid

[1][2]

Executive Summary

4-Bromo-7-ethoxy-1H-indole-2-carboxylic acid (CAS 1098340-08-9) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Belonging to the class of halogenated indole-2-carboxylic acids, it serves as a critical scaffold in medicinal chemistry, particularly for the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors and other kinase-targeted therapies.

Its structural uniqueness lies in the 4-bromo substituent, which allows for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), and the 7-ethoxy group, which modulates lipophilicity and metabolic stability compared to its methoxy counterparts. This guide details the physicochemical properties, validated synthetic pathways, and functionalization strategies for this compound.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data consolidates specific identifiers and predicted physicochemical parameters essential for experimental design.

Table 1: Chemical Specifications

| Parameter | Detail |

| CAS Number | 1098340-08-9 |

| IUPAC Name | 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid |

| Molecular Formula | C₁₁H₁₀BrNO₃ |

| Molecular Weight | 284.11 g/mol |

| SMILES | CCOC1=C2NC(=CC2=C(C=C1)Br)C(=O)O |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~16 (Indole NH) |

| LogP (Predicted) | 2.8 - 3.2 |

Retrosynthetic Analysis & Synthetic Pathways

The synthesis of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid is most reliably achieved via the Fischer Indole Synthesis . This route is preferred over the Reissert synthesis due to the accessibility of the hydrazine precursor and the robustness of the cyclization step for electron-rich aromatics.

Retrosynthetic Logic (Graphviz)

The retrosynthetic disconnection reveals the key precursors: 3-bromo-6-ethoxyphenylhydrazine and ethyl pyruvate .

Figure 1: Retrosynthetic analysis showing the disconnection to the aniline precursor.

Representative Synthetic Protocol

Since specific patent literature for the ethoxy analog is sparse compared to the methoxy analog, the following protocol is adapted from standard methodologies for 4-bromo-7-substituted indoles [1, 2].

Step 1: Preparation of Hydrazine Hydrochloride

-

Precursor: 3-Bromo-6-ethoxyaniline (derived from bromination of 2-ethoxyaniline or ethylation of 2-amino-4-bromophenol).

-

Reagents: NaNO₂, HCl, SnCl₂ (or Na₂SO₃).

-

Procedure:

-

Dissolve 3-bromo-6-ethoxyaniline (1.0 eq) in concentrated HCl at -5°C.

-

Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C to form the diazonium salt.

-

Transfer the diazonium solution slowly into a stirred solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl at -5°C.

-

Stir for 2 hours, then warm to room temperature.

-

Filter the precipitated hydrazine hydrochloride salt and wash with cold ether.

-

Step 2: Fischer Indole Cyclization

-

Reagents: Ethyl pyruvate, Polyphosphoric acid (PPA) or Ethanoic acid/H₂SO₄.

-

Procedure:

-

Suspend the hydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq).

-

Reflux for 2 hours to form the hydrazone. Remove solvent in vacuo.

-

Cyclization: Mix the crude hydrazone with Polyphosphoric acid (10 parts by weight).

-

Heat to 100-110°C for 3-4 hours. (Monitor by TLC/LCMS for disappearance of hydrazone).

-

Pour the reaction mixture onto crushed ice/water.

-

Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ and brine.

-

Purify the resulting Ethyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate via silica gel chromatography (Hexanes/EtOAc).

-

Step 3: Saponification

-

Reagents: LiOH or NaOH, THF/Water.

-

Procedure:

-

Dissolve the ester in THF:Water (3:1).

-

Add LiOH (3.0 eq). Stir at 50°C for 4 hours.

-

Acidify with 1M HCl to pH 2-3.

-

Filter the precipitate, wash with water, and dry to yield 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid .

-

Functionalization & Applications

This scaffold is designed for divergent synthesis. The presence of the bromine atom at C4 and the carboxylic acid at C2 allows for orthogonal functionalization.

Strategic Functionalization Map

Figure 2: Orthogonal functionalization strategies for the scaffold.

Medicinal Chemistry Applications[1][9]

-

HCV NS5B Inhibitors: Indole-2-carboxylic acids are classic pharmacophores for allosteric inhibition of the Hepatitis C Virus NS5B polymerase. The 7-ethoxy group often occupies a hydrophobic pocket (Thumb II domain), improving potency over the 7-methoxy analogs due to increased van der Waals contact [3].

-

Kinase Inhibition: The 4-bromo position is a gateway to introducing "hinge-binding" motifs via Suzuki coupling, allowing the indole core to serve as a scaffold for various kinase inhibitors.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Stability: Stable under standard conditions. Avoid strong oxidizing agents.

References

-

Splendid Lab. (2025). Catalog Entry: 4-Bromo-7-ethoxy-1h-indole-2-carboxylic acid (Cas No: 1098340-08-9).[1] Retrieved from [Link]

- Beaulieu, P. L., et al. (2012). "Indole-based inhibitors of the HCV NS5B polymerase: From discovery to clinical candidate." Bioorganic & Medicinal Chemistry Letters. (General reference for Indole-2-acid HCV scaffolds).

The Indole-2-Carboxylate Scaffold: From Synthetic Origins to Neuroprotective Failures and Modern Renaissance

[1]

Executive Summary

Substituted indole-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, historically dominated by their role as competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[1] While the "Golden Age" of this scaffold in the 1990s culminated in high-profile clinical failures for stroke (notably Gavestinel), the chemical logic driving their design remains valid. This guide analyzes the synthetic evolution of this class—from the classical Reissert reaction to modern C-H activation—and dissects the Structure-Activity Relationships (SAR) that drove the development of neuroprotective agents. It concludes with the scaffold's modern renaissance in HIV-1 integrase inhibition and oncology.

Synthetic Evolution: Constructing the Core

The indole-2-carboxylic acid moiety is not merely an oxidized tryptophan derivative; it requires specific synthetic strategies to ensure regiocontrol, particularly when installing pharmacophores at the C4 and C6 positions.[1]

The Classical Route: Reissert Indole Synthesis (1897)

The Reissert synthesis remains the most direct method for generating indole-2-carboxylic acids de novo. It relies on the acidity of the methyl protons in o-nitrotoluene derivatives.

-

Mechanism: Base-catalyzed condensation of o-nitrotoluene with diethyl oxalate yields an o-nitrophenylpyruvate.[1] Reductive cyclization (originally with Zn/AcOH) forms the indole core while retaining the C2-carboxylate.

-

Utility: Ideal for accessing C4- or C6-substituted indoles if the starting o-nitrotoluene is available.[1]

The Azide Route: Hemetsberger-Knittel Synthesis

For scaffolds where the o-nitrotoluene precursor is inaccessible, the Hemetsberger-Knittel reaction offers a powerful alternative starting from aryl aldehydes.[1]

-

Mechanism: Condensation of an aryl aldehyde with ethyl azidoacetate yields an

-azidocinnamate.[1] Thermolysis generates a reactive nitrene, which cyclizes via a -

Causality: This method is preferred when unstable functional groups are present, as it avoids the harsh reductive conditions of the Reissert method.

Visualization of Synthetic Logic

Figure 1: Comparison of Reissert and Hemetsberger-Knittel synthetic pathways for accessing the indole-2-carboxylate scaffold.[1]

The NMDA Era: Pharmacology and SAR

In the 1990s, the indole-2-carboxylic acid scaffold became the cornerstone of research into antagonists for the glycine binding site (glycine

Mechanistic Rationale

The NMDA receptor requires both glutamate and glycine for activation. Unlike glutamate site antagonists, glycine site antagonists were hypothesized to provide neuroprotection without the psychotomimetic side effects (e.g., hallucinations) associated with channel blockers like phencyclidine (PCP).

-

The Pharmacophore: The C2-carboxylic acid mimics the carboxylate of glycine, forming a critical salt bridge with Arg523 in the NR1 subunit. The indole ring acts as a scaffold to project hydrophobic substituents into an accessory pocket.

Structure-Activity Relationship (SAR)

The optimization of the parent indole-2-carboxylic acid (I2CA) revealed strict steric and electronic requirements:

| Position | Modification | Effect on Potency | Mechanistic Reason |

| C2 | -COOH | Essential | Chelates Mg2+; binds Arg523/Thr518.[1] Esters are inactive (prodrugs). |

| C3 | Long chains / Vinyl | Increase ++ | Accesses a hydrophobic pocket; improves BBB permeability.[1] |

| C4 | Halogen (Cl, Br) | Increase +++ | Critical hydrophobic interaction; 4,6-dichloro pattern is optimal.[1] |

| C5 | Substitution | Variable | Often tolerated, but less critical than C4/C6.[1] |

| C6 | Halogen (Cl) | Increase +++ | Enhances lipophilicity and receptor fit.[1] |

| N1 | Alkylation | Decrease | H-bond donor usually required for binding Ser511.[1] |

Case Study: Gavestinel (GV150526)

Gavestinel represents the pinnacle of this chemical series.

-

Structure: (E)-3-[2-(phenylcarbamoyl)ethenyl]-4,6-dichloroindole-2-carboxylic acid.[1][2]

-

Design Logic:

-

4,6-Dichloro Core: Maximizes potency at the glycine site.[1]

-

C3 Side Chain: The phenylcarbamoylethenyl group extends into the hydrophobic region, increasing affinity and solubility compared to simple alkyl derivatives.

-

-

Clinical Outcome: Despite high potency and a clean safety profile (no PCP-like effects), Gavestinel failed in Phase III trials (GAIN International and GAIN Americas ) for acute ischemic stroke.[3]

-

Failure Analysis: While safe, the drug showed no efficacy in reducing infarct volume.[4] This is often attributed to the "time window" challenge in stroke therapy and potential issues with blood-brain barrier (BBB) penetration of the anionic carboxylate species at physiological pH.

-

Modern Renaissance: Beyond NMDA

Following the neuroprotection failures, the scaffold was repurposed. The C2-carboxylate's ability to chelate metals became its primary asset in new therapeutic areas.[1]

HIV-1 Integrase Inhibitors

HIV-1 integrase uses two Mg2+ ions in its active site to catalyze viral DNA strand transfer.[1][5]

-

Application: Substituted indole-2-carboxylic acids bind to the active site, with the C2-COOH and indole nitrogen chelating the Mg2+ pair.[1][5]

-

Optimization: Introduction of C6-halogenated benzene rings (via Suzuki or Buchwald coupling) promotes

-

Dual EGFR/CDK2 Inhibitors

Recent studies (2024) have identified 3-ethyl-indole-2-carboxamides as dual inhibitors.[1]

-

Shift: Converting the C2-acid to a carboxamide alters the H-bond donor/acceptor profile, making it suitable for the ATP-binding pockets of kinases like EGFR and CDK2.

Technical Protocols

Protocol A: Synthesis of 4,6-Dichloroindole-2-carboxylic Acid

A robust method utilizing the Japp-Klingemann reaction, essential for generating the core of Gavestinel-like antagonists.[1]

Reagents: 3,5-Dichloroaniline, Ethyl 2-methylacetoacetate, NaNO2, HCl, KOH, Ethanol.[1]

-

Diazotization: Dissolve 3,5-dichloroaniline (10 mmol) in 6M HCl (20 mL) at 0°C. Add NaNO2 (11 mmol) dropwise to form the diazonium salt.

-

Japp-Klingemann Condensation: Prepare a solution of ethyl 2-methylacetoacetate (10 mmol) in ethanol/KOH at 0°C. Slowly add the diazonium salt solution. The azo-ester intermediate will precipitate or form an oil.[1]

-

Fischer Cyclization: Isolate the azo-intermediate and reflux in polyphosphoric acid (PPA) or ethanolic H2SO4 for 2-4 hours.

-

Note: This cyclization yields a mixture of 4,6-dichloro and 5,7-dichloro isomers.[1]

-

-

Purification: Separate isomers via fractional crystallization from acetic acid or column chromatography (Hexane/EtOAc). The 4,6-dichloro isomer is typically the major product due to steric hindrance at the crowded position.

-

Hydrolysis: Reflux the ethyl ester in 10% NaOH/EtOH for 1 hour. Acidify with HCl to precipitate the free acid.

Protocol B: C3-Functionalization (Vilsmeier-Haack)

To install the side-chain precursor for Gavestinel analogs.[1]

-

Formylation: Dissolve 4,6-dichloroindole-2-carboxylic acid ethyl ester (5 mmol) in anhydrous DMF (10 mL).

-

Reagent Addition: Add POCl3 (6 mmol) dropwise at 0°C. Stir at room temperature for 1 hour, then heat to 60°C for 4 hours.

-

Workup: Pour onto ice/sodium acetate. The precipitate is the 3-formyl-4,6-dichloroindole-2-carboxylate.[1]

-

Knoevenagel Condensation: React the 3-formyl intermediate with the appropriate active methylene compound (e.g., phenylcarbamoylmethyl phosphonate or acetanilide derivative) using piperidine acetate as a catalyst to generate the C3-ethenyl side chain.

References

-

Reissert, A. (1897). "Ueber die Synthese von Indol-2-carbonsäuren." Berichte der deutschen chemischen Gesellschaft. Link

-

Hemetsberger, H., & Knittel, D. (1972).[6] "Synthese und Thermolyse von

-Azidoacrylestern." Monatshefte für Chemie. Link -

Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylic Acid Derivatives as Glycine Site Antagonists." Journal of Medicinal Chemistry. Link

-

Lees, K. R., et al. (2000).[7] "Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial." The Lancet. Link[7]

-

Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[1] Science. Link

-

Zhang, P., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1][5] RSC Advances. Link

-

Sacco, R. L., et al. (2001). "Glycine Antagonist in Neuroprotection for Patients with Acute Stroke: GAIN Americas: A Randomized Controlled Trial." JAMA.[1] Link

Sources

- 1. Licostinel | C8H3Cl2N3O4 | CID 5486198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The selective glycine antagonist gavestinel lacks phencyclidine-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Calculations on 4-Bromo-7-Ethoxy-1H-Indole-2-Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations applied to 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into the application of computational methods to elucidate its structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical chemistry to accelerate discovery and development processes. We will explore the rationale behind the selection of computational methodologies, present detailed protocols for their implementation, and discuss the interpretation of the resulting data in the context of drug design.

Introduction: The Significance of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic drugs.[1][2][3] These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the indole scaffold allows for fine-tuning of its biological activity through the introduction of various substituents. The specific substitutions on the indole ring, such as the bromo and ethoxy groups in 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Theoretical calculations offer a powerful, cost-effective, and time-efficient means to predict and understand the behavior of molecules like 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid.[4] By employing quantum chemical methods, we can model its geometry, electronic structure, and reactivity, offering insights that can guide synthetic efforts and biological evaluation. This in-silico approach allows for the pre-screening of compounds and the generation of hypotheses, thereby streamlining the drug discovery pipeline. Advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further provide valuable insights into the structure-activity relationships of indole derivatives.[1]

Foundational Computational Methodologies

The selection of an appropriate computational method is crucial for obtaining accurate and meaningful results. For a molecule of this nature, a balance between computational cost and accuracy is essential. The following methodologies are widely adopted and well-suited for the theoretical investigation of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium-sized organic molecules.[4][5] It provides a good compromise between accuracy and computational expense by approximating the many-body electronic Schrödinger equation in terms of the electron density.

-

Causality of Choice: DFT methods, particularly those using hybrid functionals like B3LYP, have shown high accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds. The inclusion of electron correlation at a manageable computational cost makes it more reliable than older methods like Hartree-Fock for many applications. DFT calculations have been successfully used to determine the redox potentials for the oxidation of substituted indoles, showing good agreement with experimental values.[5][6]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic excited states and predict the UV-Vis absorption spectrum of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, Time-Dependent Density Functional Theory (TD-DFT) is the logical extension of DFT.

-

Causality of Choice: TD-DFT is a computationally efficient method for calculating excitation energies and oscillator strengths, which are crucial for understanding a molecule's photophysical properties.[7][8] This is particularly relevant for applications where light interaction is important, such as in photodynamic therapy or for assessing potential photosensitivity. TD-DFT calculations have been successfully employed to investigate the optical characteristics of various indole derivatives.[7][9]

Workflow for Theoretical Calculations

The following workflow outlines the key steps for a comprehensive theoretical analysis of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid.

Caption: A legend for interpreting common visualizations of molecular properties.

Conclusion and Future Directions

The theoretical calculations detailed in this guide provide a robust framework for characterizing 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid at the molecular level. The insights gained from these in-silico studies can significantly inform and guide the experimental design of novel therapeutics. By understanding the structure-property relationships, researchers can make more informed decisions regarding lead optimization and candidate selection.

Future work could involve more advanced computational studies, such as molecular dynamics simulations to explore the conformational landscape and interactions with biological targets, or Quantum Mechanics/Molecular Mechanics (QM/MM) calculations to model enzymatic reactions. These advanced techniques can provide a more dynamic and biologically relevant picture of the molecule's behavior.

References

- Kettle, L. J., Bates, S. P., & Mount, A. R. (2000). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 2(1), 121-127.

- Kettle, L. J., Bates, S. P., & Mount, A. R. (2000).

- Kettle, L. J., Bates, S. P., & Mount, A. R. (2000).

- Almutlaq, N., et al. (2022). Synthesis, structural, TD-DFT, and optical characteristics of indole derivatives. Current Applied Physics, 45, 23-34.

- Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC).

- Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC).

- Kaya, S., et al. (2021). Exploring of indole derivatives for ESIPT emission: A new ESIPT-based fluorescence skeleton and TD-DFT calculations. Journal of Photochemistry and Photobiology A: Chemistry, 420, 113487.

- Various Authors. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.

- Cheong, P. H.-Y., Houk, K. N., & Garg, N. K. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(50), 17942–17953.

- Kaya, S., et al. (2021). Exploring of indole derivatives for ESIPT emission: A new ESIPT-based fluorescence skeleton and TD-DFT calculations.

- Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2845.

- Almutlaq, N., et al. (2022).

- Various Authors. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2102.

- Shigemitsu, Y., et al. (2009). Synthesis and TDDFT Investigation of New Maleimide Derivatives Bearing Pyrrole and Indole Ring. Research Letters in Organic Chemistry, 2009, 413219.

- Sharma, P. K., & Andleeb, A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(4), 335-353.

Sources

- 1. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

Solubility Profile of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers

Abstract

Indole-2-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific compound, 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, possesses a unique substitution pattern that suggests its potential utility in drug discovery programs. A compound's therapeutic efficacy and its viability in experimental screening are fundamentally governed by its solubility. Poor solubility can lead to unreliable results in in vitro assays, poor bioavailability, and significant challenges in formulation development.[2] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid. We will dissect its molecular structure to predict its behavior in various solvents, present a detailed protocol for its quantitative solubility determination using the gold-standard shake-flask method, and discuss the critical factors that influence its dissolution.

Part 1: Physicochemical Profile and Predicted Solubility

The Indole-2-Carboxylic Acid Scaffold in Drug Discovery

The indole ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[3] Its unique aromatic and heterocyclic nature allows it to participate in various biological interactions. The carboxylic acid at the 2-position is particularly significant, as it can act as a key pharmacophoric feature, often involved in chelating metal ions in enzyme active sites or forming critical hydrogen bonds with protein targets.[4][5] Derivatives of this scaffold are explored for a multitude of therapeutic applications, highlighting the importance of understanding their fundamental physical properties.[1][3][6]

Molecular Structure Analysis

The solubility of an organic molecule is dictated by its structure and the interplay of its functional groups with the solvent. The principle of "like dissolves like" is paramount: polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.[7][8] Let's analyze the key components of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid:

-

Indole Core: A bicyclic aromatic system that is largely non-polar and hydrophobic.

-

Carboxylic Acid (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[9] This group is acidic and can be deprotonated in basic solutions to form a highly polar carboxylate salt (R-COO⁻), dramatically increasing aqueous solubility.

-

Bromo Group (-Br): An electron-withdrawing halogen that adds to the molecular weight and introduces a degree of polarity, though it is primarily considered hydrophobic.

-

Ethoxy Group (-O-CH₂CH₃): An ether group that is moderately polar and can act as a hydrogen bond acceptor. It is less polar than a hydroxyl (-OH) group but more polar than a simple alkyl chain.

Overall Polarity Assessment: The molecule presents a classic amphipathic character. It has a significant non-polar surface area from the indole ring and bromo-substituent, but also highly polar regions in the carboxylic acid and, to a lesser extent, the ethoxy group. This structure suggests limited solubility in both highly non-polar solvents (like hexane) and highly polar protic solvents (like water) at neutral pH, but good solubility in moderately polar organic solvents.

Predicted Qualitative Solubility

Based on the structural analysis, we can predict a qualitative solubility profile:

-

Water (Neutral pH): Very low. The large hydrophobic indole and bromo-substituted ring will likely dominate, leading to poor dissolution.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): High. The acidic carboxylic acid will be deprotonated to form a water-soluble sodium salt.[10][11] This is a key characteristic of carboxylic acids.

-

Aqueous Acid (e.g., 5% HCl): Very low. The compound is not basic and will remain in its neutral, less soluble form.[10][11]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to High. These solvents can engage in hydrogen bonding with the carboxylic acid and ethoxy groups while also solvating the less polar parts of the molecule.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High. Solvents like Dimethyl Sulfoxide (DMSO) are excellent for dissolving a wide range of drug-like molecules and are commonly used for creating stock solutions for biological screening.[12][13]

-

Moderately Polar/Non-polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Low to Moderate. Solubility will depend on the balance between the polar functional groups and the non-polar core.

-

Non-polar Solvents (e.g., Hexane, Toluene): Very low. The polar carboxylic acid group will prevent dissolution in these hydrocarbon solvents.[7]

Part 2: Experimental Determination of Thermodynamic Solubility

While predictions are useful, quantitative data requires empirical measurement. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and precision.[14] It involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is achieved.[15]

Rationale for Method Selection

For drug development, understanding the thermodynamic solubility is crucial as it represents the true maximum concentration of a drug that can be dissolved in a solvent under equilibrium conditions. This is more relevant for predicting long-term stability and bioavailability than kinetic solubility, which is often measured in high-throughput screens.[2] The shake-flask method directly measures this equilibrium state.[14][15]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid.

Materials and Reagents:

-

4-bromo-7-ethoxy-1H-indole-2-carboxylic acid (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with solvent)

-

Autosampler vials for analysis

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[14] A starting amount of ~5-10 mg is typically sufficient.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 72 hours is required.[2][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation at a low speed can also be used to pellet the solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter directly into a clean vial. This step is critical to remove any remaining microscopic solid particles, which would artificially inflate the measured concentration.[14]

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared from the same compound.

Experimental Workflow Diagram

Caption: Key Factors Modulating Compound Solubility.

Part 4: Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (µM) | Method |

| Deionized Water | 25 | Record Value | Calculate Value | Shake-Flask, HPLC-UV |

| PBS (pH 7.4) | 25 | Record Value | Calculate Value | Shake-Flask, HPLC-UV |

| PBS (pH 7.4) | 37 | Record Value | Calculate Value | Shake-Flask, HPLC-UV |

| Ethanol | 25 | Record Value | Calculate Value | Shake-Flask, HPLC-UV |

| DMSO | 25 | Record Value | Calculate Value | Shake-Flask, HPLC-UV |

Conclusion

4-bromo-7-ethoxy-1H-indole-2-carboxylic acid is an amphipathic molecule whose solubility is expected to be highly dependent on the pH and polarity of the solvent system. Its acidic carboxylic acid moiety predicts poor solubility in neutral water but high solubility in aqueous basic solutions. For researchers in drug discovery and development, a quantitative understanding of these properties is not optional—it is essential for the successful design and interpretation of experiments. The gold-standard shake-flask method detailed herein provides a robust and reliable means to generate this critical data, enabling informed decisions in lead optimization, formulation, and further development of this promising chemical scaffold.

References

-

Procedure for Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024). Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018). Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. (2019). Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024). Available at: [Link]

-

Solubility test for Organic Compounds. Silo.tips. (2024). Available at: [Link]

-

Solubility of Organic Compounds. University of Toronto Scarborough. (2023). Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. (2024). Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. Available at: [Link]

-

Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. National Center for Biotechnology Information. (2023). Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. (2023). Available at: [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]

-

Derivatives of Indole-2-carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

-

13.3: Factors Affecting Solubility. Chemistry LibreTexts. (2026). Available at: [Link]

-

Unit 4: Solubility and Factors Affecting Solubility. Course Hero. Available at: [Link]

-

4-bromo-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. (2023). Available at: [Link]

-

Factors Affecting Solubility. CK-12 Foundation. (2012). Available at: [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Medium. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rroij.com [rroij.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 13. selleckchem.com [selleckchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Application Notes and Protocols for the Functionalization of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

These comprehensive application notes provide detailed protocols for the synthesis and subsequent functionalization of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the ability to selectively functionalize it at various positions is crucial for the development of novel therapeutic agents.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the described synthetic strategies.

Introduction: The Significance of Functionalized Indoles

The indole nucleus is a core structural motif in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The targeted functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties. 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid is a particularly valuable starting material due to the presence of multiple handles for chemical modification: the bromine atom at the C4-position, which is amenable to various palladium-catalyzed cross-coupling reactions; the carboxylic acid at the C2-position, which can be modified or used as a directing group; and the ethoxy group at the C7-position, which influences the electronic properties of the indole ring.

Synthesis of the Starting Material: 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

A reliable supply of the starting material is paramount for any functionalization campaign. The synthesis of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid can be achieved through a multi-step sequence adapted from known procedures for similar indole-2-carboxylic acids.[4] The general strategy involves a Fischer indole synthesis from a suitably substituted phenylhydrazine and an α-ketoester, followed by hydrolysis.

Experimental Workflow: Synthesis of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

Caption: Synthetic route to 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid.

Protocol 1: Synthesis of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

Step 1: Condensation to form Ethyl 2-((5-bromo-2-ethoxyphenyl)hydrazono)propanoate

-

To a stirred solution of 5-bromo-2-ethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Fischer Indole Synthesis to form Ethyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate

-

Add the crude or purified hydrazone from Step 1 to polyphosphoric acid (PPA) or another suitable cyclizing agent (e.g., Eaton's reagent).

-

Heat the mixture to 80-100 °C for 1-3 hours, monitoring by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography.

Step 3: Alkaline Hydrolysis to form 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to afford the desired product.

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] For the functionalization of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, the bromine atom at the C4-position serves as an excellent handle for these transformations. However, the presence of the free carboxylic acid at the C2-position can sometimes interfere with the catalytic cycle. A robust strategy to circumvent this is to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester), perform the cross-coupling reaction, and then deprotect the ester to regenerate the carboxylic acid.

General Workflow for Functionalization

Caption: General strategy for the functionalization of the target molecule.

Protocol 2: Esterification of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

-

Suspend 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield methyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[7][8] This reaction is widely used to introduce aryl or heteroaryl substituents.

Protocol 3: Suzuki-Miyaura Coupling of Methyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate

-

To a reaction vessel, add methyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the coupled ester.

-

The purified ester can then be hydrolyzed to the corresponding carboxylic acid using the procedure described in Protocol 1, Step 3.

| Parameter | Recommended Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a suitable ligand |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF |

| Temperature | 80-110 °C |

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing alkynyl-substituted indoles.[2][9] This reaction is typically co-catalyzed by a copper(I) salt.

Protocol 4: Sonogashira Coupling of Methyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate

-

To a Schlenk flask, add methyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

-

Add the terminal alkyne (1.2-1.5 eq) dropwise.

-

Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC.

-

Once complete, dilute the reaction with an organic solvent and filter through celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the alkynylated indole ester.

-

Hydrolyze the ester as described in Protocol 1, Step 3.

| Parameter | Recommended Conditions |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylethylamine |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 60 °C |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the arylation of amines.[3][10][11] It is a key method for preparing aminoindole derivatives.

Protocol 5: Buchwald-Hartwig Amination of Methyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate

-

In a glovebox or under an inert atmosphere, add to a reaction vessel methyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, or RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).

-

Add the amine coupling partner (1.2-1.5 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the aminated indole ester.

-

Hydrolyze the ester to the carboxylic acid using the procedure in Protocol 1, Step 3.

| Parameter | Recommended Conditions |

| Palladium Pre-catalyst | Pd₂(dba)₃, Palladacycles |

| Ligand | Xantphos, SPhos, RuPhos, BrettPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis and functionalization of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid. By employing a robust esterification-coupling-hydrolysis strategy, a wide array of substituents can be introduced at the C4-position of the indole ring, enabling the generation of diverse chemical libraries for drug discovery and development. The choice of specific reaction conditions may require optimization based on the nature of the coupling partners, but the provided protocols serve as an excellent starting point for such investigations.

References

- Gaunt, M. J., & Johansson, C. C. C. (2007). Palladium-Catalyzed C−H Bond Functionalization in Organic Synthesis. Chemical Reviews, 107(12), 5596-5605.

- Fujiwara, Y., & Jia, C. (2001). Fujiwara-Morita Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 458-467). John Wiley & Sons, Inc.

- Gaunt, M. J., & Spencer, J. B. (2004). Palladium-Catalyzed C-H Activation/C-C Bond Formation in Water.

- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.

- Daugulis, O., & Zaitsev, V. G. (2005). Anilide-Directed, Palladium-Catalyzed C−H Bond Arylation.

- Satoh, T., & Miura, M. (2010). Oxidative coupling of C–H bonds with C–H bonds. Chemical Society Reviews, 39(1), 119-130.

- Kakiuchi, F., & Murai, S. (1999). Catalytic C−H/Olefin Coupling. Accounts of Chemical Research, 32(9), 813-822.

- Miura, M., & Nomura, M. (2002). Direct arylation via C–H bond cleavage. Topics in Current Chemistry, 219, 211-241.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

- Shaughnessy, K. H. (2009). Palladium-Catalyzed Amination of Aryl Halides: A Practical Guide from an Industrial Perspective. Chemical Reviews, 109(6), 2585-2615.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.

- Negishi, E. I. (2002). Palladium- or nickel-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents. (n.d.).

- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylgruppe. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.

-

Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2024). Sonogashira coupling. In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved February 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. nobelprize.org [nobelprize.org]

- 6. researchgate.net [researchgate.net]

- 7. Lab Reporter [fishersci.se]

- 8. reddit.com [reddit.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols: 4-Bromo-7-ethoxy-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and the ability of its derivatives to interact with a multitude of biological targets have made it a focal point in drug discovery.[1][3] Among the diverse family of indole-containing compounds, indole-2-carboxylic acid and its analogs have emerged as a particularly fruitful area of research, demonstrating potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][4][5]

This guide focuses on a specific, yet promising, derivative: 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid . While direct and extensive research on this particular molecule is emerging, by dissecting its structural components—the indole-2-carboxylic acid core, the 4-bromo substituent, and the 7-ethoxy group—we can extrapolate its potential applications and propose robust protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically-grounded framework to explore the therapeutic potential of this compound.

Predicted Therapeutic Applications and Rationale

The therapeutic potential of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid can be inferred from the known biological activities of its constituent parts.

As an Anti-inflammatory Agent

Rationale: Brominated indoles isolated from marine organisms have demonstrated significant anti-inflammatory properties.[6] Studies have shown that these compounds can inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[6] The mechanism of action for some brominated indoles involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6] The presence of the 4-bromo substituent on the indole ring of the title compound strongly suggests a potential for anti-inflammatory activity. The 7-ethoxy group may further modulate this activity and the compound's pharmacokinetic profile.

As a Potential Antiviral Agent (HIV-1 Integrase Inhibitor)

Rationale: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8] The carboxylic acid and the indole nitrogen can chelate with the two magnesium ions in the active site of the integrase, which is a crucial interaction for inhibiting the enzyme's function.[8][9] The 4-bromo and 7-ethoxy substituents could potentially enhance binding to the enzyme's active site or improve the compound's cellular permeability, making it a candidate for further investigation in this area.

As a Potential Anticancer Agent

Rationale: A wide array of indole derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[1][10] The mechanisms are diverse and can include the inhibition of tubulin polymerization, a key process in cell division.[10] Brominated indoles, in particular, have been investigated for their anticancer properties.[11] Therefore, 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid warrants investigation as a potential anticancer agent.

Proposed Synthetic Route

A plausible synthetic route for 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid can be designed based on established indole synthesis methodologies, such as the Fischer indole synthesis.

Caption: Proposed Fischer indole synthesis route for the target compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for investigating the predicted therapeutic applications of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid to inhibit the production of inflammatory mediators in a cell-based assay.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Pre-treat the cells with the compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used to quantify NO production.

-

-

TNF-α and PGE2 Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and PGE2 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. This is to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Data Analysis: Calculate the IC50 values for the inhibition of NO, TNF-α, and PGE2 production.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

Objective: To determine if 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid can inhibit the strand transfer activity of HIV-1 integrase.

Methodology:

-

Assay Principle: This is a cell-free assay that measures the ability of the compound to inhibit the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.

-

Reagents and Materials:

-

Recombinant HIV-1 integrase.

-

Oligonucleotide substrates (donor and target DNA).

-

Assay buffer containing MgCl2.

-

A commercially available HIV-1 integrase assay kit (e.g., from XpressBio).

-

-

Procedure (based on a typical kit protocol):

-

Coat a 96-well plate with the target DNA.

-

Prepare a reaction mixture containing the donor DNA, HIV-1 integrase, and varying concentrations of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid (or a known inhibitor like Raltegravir as a positive control).

-

Add the reaction mixture to the wells of the plate and incubate to allow the strand transfer reaction to occur.

-

Wash the plate to remove unintegrated DNA.

-

Add an antibody that specifically recognizes the integrated donor DNA, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

-

-

Data Analysis: Determine the IC50 value of the compound for the inhibition of HIV-1 integrase activity.

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid on a panel of human cancer cell lines.

Cell Lines: A panel of human cancer cell lines, for example:

-

MCF-7 (breast cancer)

-

A549 (lung cancer)

-

HCT116 (colon cancer)

-

A non-cancerous cell line (e.g., HEK293) to assess selectivity.

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay:

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the IC50 value for each cell line, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

Table 1: Predicted Biological Activities and Rationale

| Predicted Activity | Rationale | Key Structural Feature |

| Anti-inflammatory | Brominated indoles are known to inhibit inflammatory mediators like NO, TNF-α, and PGE2.[6] | 4-Bromo group |

| Antiviral (HIV-1 Integrase Inhibitor) | The indole-2-carboxylic acid scaffold can chelate Mg2+ ions in the enzyme's active site.[7][8][9] | Indole-2-carboxylic acid core |

| Anticancer | Indole derivatives exhibit cytotoxicity against various cancer cell lines.[1][10] | Indole scaffold, 4-Bromo group |

Conclusion

4-Bromo-7-ethoxy-1H-indole-2-carboxylic acid is a compound with significant, albeit underexplored, potential in medicinal chemistry. Based on a thorough analysis of its structural components and the known biological activities of related compounds, it is a promising candidate for investigation as an anti-inflammatory, antiviral, and anticancer agent. The protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate the therapeutic potential of this molecule. As with any novel compound, experimental validation of these predicted activities is paramount. The insights gained from such studies will undoubtedly contribute to the ever-expanding field of indole-based drug discovery.

References

- Piscitelli, F., et al. (2010). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Journal of Medicinal Chemistry, 53(18), 6664-6675.

- Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031.

- Ma, C., et al. (2014). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(11), 4653-4663.

- Lee, J. Y., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.

- Alonso-Padilla, J., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4641-4660.

- Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives.

- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(1), 169-181.

- Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136.

- Kumar, A., et al. (2023). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 123-136.

- Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(3), 244-247.

- Rane, R. A., et al. (2016). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry, 9, S1703-S1711.

- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(1), 169-181.

- Naik, N., et al. (2021). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 12(3), 290-297.

- Sharma, V., et al. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.

- Singh, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, 4(2), 164-180.

- Inman, M., & Moody, C. J. (2013). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 90, 236.

- Reddy, C. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2538.

- Schäfer, M. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Georg Thieme Verlag.

- Li, Y., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs, 21(3), 164.

- Kumar, P. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.

Sources

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

Application Notes & Protocols: 4-bromo-7-ethoxy-1H-indole-2-carboxylic Acid as a Versatile Precursor for Novel Enzyme Inhibitors

Abstract

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. Within this class, indole-2-carboxylic acid derivatives have emerged as potent inhibitors of various enzyme families crucial to disease pathology, including kinases, metabolic enzymes, and viral integrases. This guide provides a comprehensive technical overview of 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, a strategically substituted precursor designed for efficient elaboration into diverse libraries of potential enzyme inhibitors. We will detail its synthesis, key derivatization strategies, and provide step-by-step protocols for downstream screening and characterization, empowering researchers in drug discovery to leverage this versatile chemical starting point.

The Precursor: 4-bromo-7-ethoxy-1H-indole-2-carboxylic Acid

The specific substitution pattern of this precursor is not arbitrary; each functional group serves a distinct and strategic purpose in the context of drug design and inhibitor development.

1.1. Rationale for the Substitution Pattern

-

Indole-2-Carboxylic Acid Core: This is the primary pharmacophore. The carboxylic acid can act as a hydrogen bond donor/acceptor or, critically, as a metal-chelating group. For instance, in HIV-1 integrase inhibitors, this moiety directly coordinates with two magnesium ions in the enzyme's active site, a key interaction for inhibitory activity.[1][2] It also serves as the principal chemical handle for synthetic elaboration.

-

4-Bromo Substituent: The bromine atom at the 4-position offers several advantages. It is a lipophilic group that can occupy hydrophobic pockets within an enzyme's active site. Its position can influence the overall conformation of the molecule. Furthermore, it serves as a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and explore structure-activity relationships (SAR).

-

7-Ethoxy Substituent: The ethoxy group at the 7-position primarily modulates the molecule's physicochemical properties, including solubility and lipophilicity. It can also form hydrogen bonds with the enzyme target and its presence can block metabolic attack at that position, potentially improving the pharmacokinetic profile of the final inhibitor.

-

N-H Group: The indole nitrogen can act as a hydrogen bond donor and is a potential site for alkylation or arylation to further explore the SAR of the inhibitor series.

1.2. Physicochemical Properties

| Property | Value (for 4-bromo-7-methoxy-1H-indole-2-carboxylic acid) | Reference |

| Molecular Formula | C₁₀H₈BrNO₃ | [3] |

| Molecular Weight | 270.08 g/mol | [4] |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| CAS Number | 81224-15-9 (for 7-methoxy analog) | [4] |

Note: The 7-ethoxy analog is expected to have slightly increased lipophilicity and molecular weight compared to the 7-methoxy analog.

1.3. Proposed Synthesis Protocol: Fischer Indole Synthesis

The most reliable and scalable route to this precursor is the Fischer indole synthesis. This protocol is adapted from established methods for structurally similar compounds.[5][6]

Step-by-Step Methodology:

-

Hydrazone Formation:

-

To a stirred solution of 5-bromo-2-ethoxyaniline in ethanol and concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise.

-

Stir the resulting diazonium salt solution for 30 minutes at low temperature.

-

In a separate flask, prepare a solution of ethyl pyruvate and sodium acetate in ethanol.

-

Slowly add the diazonium salt solution to the ethyl pyruvate solution, maintaining the temperature below 10 °C.

-

Allow the reaction to stir for 2-4 hours, during which the ethyl pyruvate-5-bromo-2-ethoxyphenylhydrazone will precipitate.

-

Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.

-

Causality: This step creates the key N-C bond and sets up the atoms required for the subsequent cyclization. The Japp-Klingemann reaction is a reliable alternative for this transformation.[6]

-

-

Fischer Indole Cyclization:

-

Suspend the dried hydrazone in a suitable high-boiling solvent such as ethylene glycol or polyphosphoric acid (PPA).[5]

-

Heat the mixture to 120-150 °C for 1-3 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product, ethyl 4-bromo-7-ethoxy-1H-indole-2-carboxylate, with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Causality: The acidic catalyst protonates the hydrazone, promoting a[1][1]-sigmatropic rearrangement followed by ammonia elimination to form the aromatic indole ring.

-

-

Saponification (Hydrolysis):

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.

-

Cool the solution, remove the ethanol under reduced pressure, and dilute with water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry in a vacuum oven.

-

Causality: This final step deprotects the carboxylic acid, yielding the final precursor ready for derivatization.

-

Derivatization Strategies for Inhibitor Synthesis

The carboxylic acid moiety is the primary point for diversification, most commonly through amide bond formation, which is robust and allows for the introduction of a vast range of chemical functionalities.

2.1. Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is a standard, reliable method for forming amide bonds between the indole precursor and a library of primary or secondary amines.[7]

Materials:

-

4-bromo-7-ethoxy-1H-indole-2-carboxylic acid

-

Amine of interest (e.g., benzylamine, aniline derivatives, etc.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology: